Methyl (quinolin-8-yloxy)acetate
Overview
Description
Methyl (quinolin-8-yloxy)acetate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety linked to an acetate group through an oxygen atom, forming an ether linkage. The presence of the quinoline ring imparts significant chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (quinolin-8-yloxy)acetate typically involves the reaction of 8-hydroxyquinoline with methyl chloroacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 8-hydroxyquinoline attacks the carbon atom of methyl chloroacetate, resulting in the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl (quinolin-8-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (quinolin-8-yloxy)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its quinoline moiety.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (quinolin-8-yloxy)acetate is primarily attributed to its quinoline ring. Quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: A precursor in the synthesis of methyl (quinolin-8-yloxy)acetate.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness: this compound is unique due to its ether linkage, which imparts distinct chemical properties compared to other quinoline derivatives. This linkage enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Biological Activity
Methyl (quinolin-8-yloxy)acetate is a compound derived from the quinoline family, known for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by various studies and case analyses.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of 8-hydroxyquinoline with methyl bromoacetate in the presence of a base, typically potassium carbonate. This reaction results in the formation of an ester bond, which is crucial for its biological activity.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Studies have shown that derivatives of quinolin-8-yloxy compounds display potent activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values for certain derivatives were reported to be as low as 4–16 µg/mL, which is lower than standard antibiotics like ciprofloxacin .
- Antifungal Properties : The compound has also demonstrated antifungal activity, making it a candidate for treating infections caused by fungi .
Pathogen Type | Activity | MIC (µg/mL) |
---|---|---|
Gram-positive bacteria | Effective | 4–16 |
Gram-negative bacteria | Effective | 1 × 10^-5 |
Fungi | Moderate | Variable |
2. Anticancer Activity
Research indicates that this compound and its derivatives possess cytotoxic effects against various cancer cell lines:
- Cell Line Studies : In vitro studies on HEp-2 cells (laryngeal carcinoma) showed IC50 values ranging from 32.43% to 49.55%, indicating a moderate level of cytotoxicity .
- Mechanism of Action : The anticancer mechanisms are believed to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate these pathways fully .
3. Other Biological Activities
This compound has also been investigated for additional therapeutic potentials:
- Antioxidant Properties : Some studies suggest that it may act as a free radical scavenger, providing protective effects against oxidative stress-related diseases .
- Enzyme Inhibition : It has shown potential in inhibiting enzymes such as α-glucosidase and α-amylase, which are relevant in diabetes management .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various quinoline derivatives, this compound was tested against resistant strains of Staphylococcus aureus. The compound exhibited an inhibition zone comparable to standard treatments, highlighting its potential as an alternative antimicrobial agent .
Case Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that modifications to the quinoline structure significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .
Properties
IUPAC Name |
methyl 2-quinolin-8-yloxyacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11(14)8-16-10-6-2-4-9-5-3-7-13-12(9)10/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOCGTSZDWOXJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651705 | |
Record name | Methyl [(quinolin-8-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63333-80-2 | |
Record name | Methyl [(quinolin-8-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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